Trichloroacetic acid

Catalog No.
S583527
CAS No.
76-03-9
M.F
C2HCl3O2
CCl3COOH
C2Cl3NaO2
CCl3CO2Na
C2HCl3O2
M. Wt
163.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroacetic acid

CAS Number

76-03-9

Product Name

Trichloroacetic acid

IUPAC Name

2,2,2-trichloroacetic acid

Molecular Formula

C2HCl3O2
CCl3COOH
C2Cl3NaO2
CCl3CO2Na
C2HCl3O2

Molecular Weight

163.38 g/mol

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

YNJBWRMUSHSURL-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)O

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether.
Sol in 0.1 part water; very sol in alcohol, ether
Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride
In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C.
In water, 5.4X10+4 mg/L at 25 °C
44 mg/mL at 25 °C
Solubility in water: very good
Solubility in water, g/100ml at 25 °C: 120 (very good)
Miscible

Synonyms

Acid, Trichloroacetic, Acide trichloracetique, Rubidium Trichloroacetate, Sodium Trichloroacetate, trichloracetique, Acide, Trichloroacetate, Rubidium, Trichloroacetate, Sodium, Trichloroacetic Acid

Canonical SMILES

[H+].C(=O)(C(Cl)(Cl)Cl)[O-]

Protein and Nucleic Acid Purification

Trichloroacetic acid (TCA) is a crucial tool in biochemistry and clinical chemistry for preparing and purifying macromolecules such as proteins and nucleic acids []. This application underpins various scientific research endeavors, including:

  • Protein precipitation and quantification: TCA's ability to precipitate proteins from dilute solutions makes it valuable for protein isolation and concentration determination. This is essential for subsequent analyses like electrophoresis and protein assays, which are crucial for studying protein structure, function, and interactions [].
  • Nucleic acid precipitation and purification: Similarly, TCA can be used to precipitate and purify DNA and RNA from biological samples. This is necessary for various molecular biology techniques, including gene cloning, sequencing, and analysis of gene expression [].
  • Studying protein-protein and protein-nucleic acid interactions: TCA precipitation can be used to isolate protein complexes, allowing researchers to study interactions between different proteins or between proteins and nucleic acids. This is fundamental for understanding cellular processes and developing new drugs [].

Research Applications in Other Fields

Beyond protein and nucleic acid research, TCA finds applications in other scientific disciplines:

  • Cell cycle analysis: TCA fixation helps preserve cellular morphology during cell cycle studies, enabling researchers to analyze cell division stages and identify potential abnormalities [].
  • Histology and cytology: TCA fixation is used in tissue and cell preparations for staining and microscopic examination in various research areas, including cancer research and developmental biology [].

Physical Description

Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue.
Trichloroacetic acid, solution appears as clear colorless crystals dissolved in water. Corrosive to metals and tissue.
Solid
COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.
HYGROSCOPIC WHITE-TO-YELLOW POWDER.
Colorless to white, crystalline solid with a sharp, pungent odor.

Color/Form

Colorless to white, crystalline solid.
White deliquescent crystals
Hygroscopic, rhombohedral crystals

XLogP3

1.3

Boiling Point

385 to 387 °F at 760 mm Hg (NTP, 1992)
196.5 °C
195.5 °C
198 °C
388°F

Flash Point

greater than 230 °F (NTP, 1992)

Vapor Density

5.6 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 5.6
5.6

Density

1.62 at 77 °F (NTP, 1992)
1.6126 at 64 °C
1.6 g/cm³
Relative density (water = 1): 0.9
1.62

LogP

1.33 (LogP)
log Kow = 1.33
1.33
1.7
0.002

Odor

Slight characteristic odor
Sharp, pungent odo

Melting Point

135 to 136 °F (NTP, 1992)
57.5 °C
57.5°C
58 °C
136°F

UNII

5V2JDO056X

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Caustics
Epithelial implantation cysts of anterior chamber /eye/ have been treated in human ... by injection of 10% trichloroacetic acid ... .
Clinically ... has been used in 10% to 25% aq soln to cauterize surface of cornea in treatment of recurrent erosion, bullous keratopathy, & other painful corneal diseases.
The use of trichloracetic acid in the treatment of decorative tattoos is described. The technique is simple to perform. No anesthesia or analgesia is required. Complications are uncommon and usually minor. Trichloracetic acids acts by inflicting burn.
The current study confirms the utility of focal application of 95% trichloroacetic acid (TCA) to acne scars in addition to a histologic examination of this technique. Acne scars in three patients were treated with focal 95% TCA by serial application. Wooden applicators were used to apply TCA focally and repeated at 6-week intervals for a total of six treatments. Punch biopsies were performed at baseline and at 1 year postoperatively. Histologic examination was performed with routine hematoxylin/eosin, Masson trichrome, and Verhoeff-van Gieson staining. Clinical examination revealed apparent cosmetic improvement in both depth and appearance of acne scars. Patient satisfaction was high. Histologic examination demonstrated a decrease in the depth of acne scars. In addition, increased collagen fibers and fragmentation of elastic fibers were noted ...
...Ttrichloroacetic acid peels are an excellent modality for treatment of actinic keratoses, actinic dermatitis and lentigoes. Improvement of rhytides, skin tone, and texture can be impressive. Utilization of trichloroacetic acid may require repetitive peeling to obtain the desired result....
Trichloroacetic acid chemexfoliation is an effective, versatile, and safe therapeutic option for patients with extensive actinic keratoses of the face and scalp. With an experienced and skilled operator, the associated complications are rare and tend to be mild. Cosmetically, the patient not only benefits from removal of the erythematous, scaly actinic keratoses but also obtains cosmetically pleasing rejuvenation of facial skin and diminution of fine facial wrinkles. Two representative cases are presented. In comparison with other available treatment modalities, trichloroacetic acid chemexfoliation involves a shorter treatment period and wound healing time and is not dependent on patient compliance.
Trichloroacetic acid is a time honored peeling agent that has no known systemic toxicity. Recent interest in reversing the effects of actinic damage has led to the utilization of combination therapies. Retinoic acid, solid CO2, pyruvic acid, Jessner's formula, and other agents have been used to increase the effectiveness of trichloroacetic acid and enhance peeling results. Repetitive peels with low concn of trichloroacetic acid can be effective for areas prone to scarring.
/Exptl Ther/ The purpose of this study was to evaluate the effectiveness of 5% trichloroacetic acid (TCA) in the treatment of acute external otitis (AEO) in comparison with a standard clinical treatment. All patients who consecutively presented in our emergencies with AEO during the summer months of the previous year were included in the study. They were randomly divided into two groups: the study group included 117 patients treated with TCA and the control group included 98 patients treated with ear drops containing antibiotic and corticosteroid. Occasionally, an antibiotic was administered orally for 7 days, in severe cases of AEO. All patients were evaluated on days 1, 3, 5, 7 and 10, whereas another review appointment was given 20 days later. Outcome measures included evaluation of efficacy using a six-step infection score and tolerability by visual analogue scale. Additionally, adverse reactions, complications and recurrencies were recorded. Treatment was successful for all patients of the study group, whereas 8 failures were found in the control group. The infection score improved faster in the study group than in the control group, resulting in an earlier clinical cure (mean 4.1 and 8.6 days, respectively). Tolerability was significantly better in the study group, on all points of evaluation. Complications and adverse reactions were minimal on both groups. Our results show that TCA is a very effective and nontoxic agent for the treatment of AEO...
One of several health-care provider-administered treatments available for genital warts. Caustic agent that destroys the warts by chemical coagulation of protein.
Treatment of human papillomavirus infection of the lower genital tract with trichloroacetic acid was evaluated in a randomized, double blind fashion at the Hospital of the University of Pennsylvania. Thirty four patients who had colposcopic and histologic evidence of human papillomavirus without dysplasia were entered into the study and randomly placed into either a treatment or placebo group. The treatment group received a single topical application of 50% trichloroacetic acid to the vagina and cervix on day 1. The placebo group was treated in the same manner using saline. The patients were evaluated at 4 and 16 wk post-treatment for cytologic and histologic evidence of human papillomavirus. No differences between the treatment and placebo groups were found. Only one of 16 patients in the treatment group and three of 18 in the placebo group were free of human papillomavirus infection at the 4 and 16 wk evaluations. /The/ data suggest that treatment of subclinical human papillomavirus infection with trichloroacetic acid is ineffective at this concentration.
/Exptl Ther/A prospective clinical study of 90 women who had dysfunctional uterine bleeding evaluated the effectiveness of trichloroacetic acid (TCA) instillation into uterine cavity for the treatment of dysfunctional uterine bleeding. Ninety-five percent of TCA was instilled into uterine cavity for endometrial ablation ... Participants in group 1 received only TCA; participants in group 2 received a single dose of gonadotropin-releasing hormone analogue 1 month before the procedure. ... At the end of 12 months of the treatment, amenorrhea rates in group 1 and group 2 were 26.7% vs. 31.1%, with pooled amenorrhea, hypomenorrhea, and eumenorrhea rates of 95.6% vs. 97.8%, respectively. There was no significant difference between the groups vis-a-vis postprocedure results. More than 90% of women who have this procedure are satisfied with the results. There were no observed negative effects or related complications with this treatment. An instillation of TCA into uterine cavity produces acceptable results and provides conservative management of dysfunctional uterine bleeding.

MeSH Pharmacological Classification

Caustics

Mechanism of Action

Trichloroethylene may act as a promoter, because it inhibits intercellular communication in vitro. It is converted to trichloroacetic acid (TCA) in mice, but not much in rats. TCA acts as a peroxisome proliferator, and the neoplasm in the liver of mice may arise through this mechanism. These chemicals are conjugated with GSH, yielding products that are converted to the reactive metabolites in the kidneys through the action of beta-lyase. These steps occur to a greater extent in rats than in mice, and account for the pronounced nephrotoxicity, involving alpha-2-microglobin accumulation, probably a key reaction. The nephrotoxicity explains the low but definite yield of kidney neoplasms.
Induction of peroxisome proliferation has been repeatedly associated with the chronic toxicity and carcinogenicity of trichloroacetic acid to the liver ... It can induce peroxisome proliferation in the livers of both mice and rats, as indicated by increased activities of palmitoyl-coenzyme A oxidase and carnitine acetyl transferase, the appearance of peroxisome proliferation associated protein and increased volume density of peroxisomes after exposure to trichloroacetic acid for 14 days. The compound induced peroxisome proliferation in mouse but not in rat kidney, and it induced peroxisome proliferation in primary cultures of hepatocytes from rats and mice but not in those from humans.
A linear dose response relation /was found/ between TCA induced hepatocellular nodules and proliferative lesions in male mice given the compound in their drinking water at 1000 to 2000 ppm for 1 year. Hepatocellular hypertrophy with intracellular glycogen and a marked accumulation of lipofuscin (indicative of massive intracellular lipid peroxidation) developed. These data suggest that TCA induced hepatotoxicity in mice was related to the generation of free radicals during its in vivo biotransformation. Neither necrosis nor hyperplasia were seen in TCA exposed mice.

Vapor Pressure

1 mm Hg at 123.8 °F ; 5 mm Hg at 168.8° F (NTP, 1992)
0.06 mmHg
6.0X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 51 °C: 133
1 mmHg at 123.8°F
(124°F): 1 mmHg

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

76-03-9
650-51-1

Wikipedia

Trichloroacetic_acid

Drug Warnings

47-year-old woman presented with a history of yellow plaques on her eyelids. These lesions had been diagnosed clinically as xanthelasma and treated five times with topical applications of trichloroacetic acid (TCA) 33 percent. Despite flattening of the original lesions, the patient noticed extension of the lesions on the site of treatment following each session. Skin biopsy showed characteristic findings of xanthelasma. It appears that, in rare instances, xanthelasma palpebrarum may progress following TCA application by a Koebner-like phenomenon.
...Trichloroacetic acid is not significantly absorbed and therefore does not produce systemic complications /from use for chemexfoliation (chemical peeling). Both phenol and trichloroacetic acid may produce hypertrophic scars and/or keloids and pigmentation irregularities, may accentuate preexisting abnormalities (eg, telangiectasias, nevi, and pores), and may be associated with a flare of latent herpes virus infection. Prolonged erythema of the treated areas and persistent rhytides have been reported with both agents.
A 32-year-old healthy female was examined one day after undergoing a face-peeling procedure with a mask containing trichloroacetic acid. She complained of severe burning, redness, and epiphora in her left eye that started several hours after the procedure. Her vision was LE 0.2, RE 0.8. Mild upper eyelid edema of the right eye and severe edema of the left eyelids, LE inferior ectropion, and LE blepharoconjunctivitis were noted. The conjunctiva was severely hyperemic with papillary reaction and chemosis. The corneas, anterior chambers, irides, lenses, and posterior segments were normal. The patient was treated with Dexamethasone 0.1% q2h and ocular lubrication. The reaction subsided after 3-4 days.

Biological Half Life

After administration of a single oral dose of 3 mg/kg bw trichloroacetic acid to healthy volunteers, the mean plasma half life of the compound was about 50 hr and the volume of distribution was about 115 mL/kg bw.

Use Classification

Health Hazards -> Carcinogens, Corrosives

Methods of Manufacturing

Prepared by oxidation of chloral hydrate with nitric acid.
Trichloroacetic acid is manufactured in the United States via exhaustive chlorination of acetic acid ... hydrolytic oxidation of tetrachloroethene, and hydrogen peroxide oxidation of chloral.
Trichloroacetic acid is produced on an industrial scale by chlorination of acetic acid or chloroacetic acid mother-liquors at 140 - 160 °C. If necessary, calcium hypochlorite is added as a chlorination accelerator. There are conflicting views concerning adding heavy metal salts as chlorination catalysts. Examples of catalysts that have been used are iron and copper compounds, which are precipitated with sulfuric acid or phosphoric acid if decomposition of the reaction mixture occurs; 2% phosphoric acid; and catalysts and UV light. Trichloroacetic acid has also been produced without catalysts. The crude product, containing about 95% trichloroacetic acid, is best isolated by crystallizing the melt, removing the mother-liquor with most of its impurities, and increasing the purity by centrifugation or recrystallization.

General Manufacturing Information

Acetic acid, 2,2,2-trichloro-: ACTIVE
The marketing of cosmetic products containing trichloroacetic acid is prohibited in the EU by EEC Directive 76/768/EEC.
In Germany and in Switzerland, the sale and import of NaTCA as a herbicide is prohibited since 1989.
TCA is formed as a by-product: from chlorination of drinking water and swimming pools; in chemical cleaning units using tetrachloroethylene; in electroplating facilities treating cyanide containing waste water with NaOCl; in textile washing facilities using NaOCl as bleaching or disinfection agent; during bleaching of paper in paper mills; during the atmospheric oxidation of C2-chlorocarbons.
TCA SODIUM SALT TENDS TO DECARBOXYLATE TO GIVE CHLOROFORM UNDER STRONGLY ALKALINE CONDITIONS AND IS KNOWN TO UNDERGO SLOW DECOMPOSITION IN DILUTE SOLUTIONS
For more General Manufacturing Information (Complete) data for TRICHLOROACETIC ACID (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

THE USE OF THE ANION-EXCHANGE RESIN AB-17 FOR CONCENTRATING TRICHLOROACETIC ACID IN SOIL AND PLANT EXTRACTS IS DESCRIBED. TRICHLOROACETIC ACID WAS QUANT DETERMINED USING THE PYRIDINE METHOD.
TRICHLOROACETIC ACID WAS DETERMINED IN SOIL SAMPLES BY ABSORPTION AND FLUORESCENCE METHODS. THE DETECTION LIMITS WERE 0.1 PPM AND 0.01 PPM, RESPECTIVELY.
Determination of trichloroacetic acid at the ppb level in water by precolumn trap enrichment gas chromatography with microwave plasma emission detection.
Method: EPA-NERL 552.1; Procedure: gas chromatography with an electron capture detector; Analyte: trichloroacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.07 ug/L.
For more Analytic Laboratory Methods (Complete) data for TRICHLOROACETIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Trichloroacetic acid in human serum was determined by electron capture gas chromatography using a column packed with 3% OV 17 on Gas Chrom Q and (63)Ni electron capture detector.
Quantitative determination of urinary trichloroacetic acid as an index of trichloroethylene exposure by high performance liquid chromotography. A stainless steel column packed with Hitachi gel 2618 (H form) was used and the mobile phase was 1% aq phosphoric acid. Urine could be analyzed directly. The minimal detection limit was 0.5 ug.
Simple GC determination of trichloroethylene, perchloroethylene, and their metabolites in biological samples in a single operation. Trichloroacetic acid was determined in blood or urine (20 or 100 ul) by heating at 100 °C to convert trichloroacetic acid to chloroform. The headspace gas was collected after 30 min at 90 °C, and injected into an OV-17 coated capillary column operated at 0 °C, with an electron capture detector. The limits of detection were 0.01-0.04 ug/ml, and the variance was 6.8%.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF ... SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Interactions

B6C3F1 mice were administered 0, 400, 800 and 1600 mg/L chloroform in drinking water and 500 mg/kg dichloroacetic acid (DCA) or trichloroacetic acid (TCA) -administered daily by gavage. DCA, TCA and to a lesser extent chloroform decreased the methylation and increased the mRNA expression of the c-myc gene. Co-administering chloroform prevented only DCA and not TCA-induced hypomethylation and increased mRNA expression of the gene. The effect of chloroform on tumor promotion by DCA and TCA was determined in female and male B6C3F1 mice initiated on day 15 of age with N-methyl-N-nitrosourea. Starting at 5 weeks of age, the mice received in their drinking water DCA (3.2 g/L) or TCA (4.0 g/L) with 0, 800 or 1600 mg/L chloroform until they were killed at 36 weeks. Liver tumors promoted by DCA and TCA were predominantly basophilic ... Chloroform prevented DCA, but not TCA promotion of liver foci and tumors. In male mice, TCA promoted kidney tumors...
... The ability of trichloroacetate (TCA) or dichloroacetate (DCA) pretreatment to alter the metabolism of bromodichloroacetate (BDCA) and the disposition of its metabolites was examined in male B6C3F1 mice. Two-week pretreatment with 1 g/L DCA and TCA in the drinking water of mice alters the initial hepatic metabolism of BDCA and the further metabolism of its metabolite DCA. DCA pretreatment inhibits cytosolic metabolism of both 1 mM DCA or BDCA up to 70%. In contrast, DCA pretreatment stimulates hepatic microsomal BDCA metabolism 1.3-fold but has little effect on microsomal metabolism of DCA. Increased microsomal metabolism of BDCA appears to be attributable to the induction of a metabolic pathway that produces CO2 and bromodichloromethane (BDCM) as metabolites. TCA pretreatment inhibits BDCA metabolism up to 70% in the cytosol and 30% in microsomes but has little effect on DCA metabolism. These results indicate that the hepatic metabolism of the haloacetate becomes quite complex at the high doses that have been employed in cancer bioassays. BDCA serves as a good example, because it is metabolized to at least two carcinogenic metabolites that have different modes of action, BDCM and DCA. As doses approach those that induce cancer in mice, the proportion of and amounts of these metabolites as a fraction of the dose administered will change substantially. This article demonstrates that those interactions will occur from mixed treatment with haloacetates as well.
Admin of chloral hydrate, the hypnotic part of dichloralphenazone, decr steady-state plasma warfarin concn due to accum of TCA which displaced warfarin from plasma protein binding sites.

Stability Shelf Life

Stable in absence of moisture
Two-yr shelf life minimum; may cake howeve

Dates

Modify: 2023-08-15

Explore Compound Types